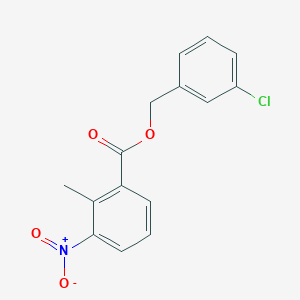

3-chlorobenzyl 2-methyl-3-nitrobenzoate

Description

3-Chlorobenzyl 2-methyl-3-nitrobenzoate is a benzoate ester derivative featuring a 3-chlorobenzyl group esterified to 2-methyl-3-nitrobenzoic acid. The compound’s structure combines aromatic substituents (chloro, methyl, nitro) that confer unique physicochemical and reactivity properties.

The 3-chlorobenzyl moiety may improve lipophilicity, influencing bioavailability or binding affinity in biological systems .

Properties

IUPAC Name |

(3-chlorophenyl)methyl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-10-13(6-3-7-14(10)17(19)20)15(18)21-9-11-4-2-5-12(16)8-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPBHALBFPPOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 3-chlorobenzyl 2-methyl-3-nitrobenzoate with structurally related compounds:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chlorobenzyl 2-methyl-3-nitrobenzoate, and how can its purity be validated?

- Synthetic Routes :

- The compound is typically synthesized via esterification between 2-methyl-3-nitrobenzoyl chloride (CAS 39053-41-3) and 3-chlorobenzyl alcohol. Reaction conditions often involve anhydrous solvents (e.g., dichloromethane) with catalytic triethylamine to neutralize HCl byproducts .

- Alternative methods may use acid chlorides derived from nitrobenzoic acids (e.g., 3-nitrobenzoic acid derivatives) under similar conditions .

- Purity Validation :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity, using a C18 column and acetonitrile/water mobile phase .

- Melting Point : Compare observed melting points with literature values (e.g., analogs like methyl 4-chloro-3-nitrobenzoate melt at ~80–85°C) .

- NMR Spectroscopy : Confirm structural integrity via -NMR (e.g., aromatic proton splitting patterns and integration ratios) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. The compound may release toxic fumes (e.g., nitro group degradation products) under heat .

- Work in a fume hood with adequate ventilation to prevent inhalation of dust or vapors .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodology :

- Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in esterification steps. Tools like Gaussian or ORCA are commonly used .

- Combine with cheminformatics to screen solvent systems (e.g., dielectric constant effects on reaction kinetics) .

- Case Study :

- Reaction path searches for nitrobenzoyl chloride derivatives reduced optimization time by 40% in similar ester syntheses .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts?

- Strategies :

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular formulas of unexpected byproducts (e.g., chlorinated side products) .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in -NMR spectra caused by regioisomers or nitro-group positional effects .

- Example :

- In methyl 4-chloro-3-nitrobenzoate, XRD confirmed regioselectivity of the nitro group, resolving ambiguities from NMR data .

Q. What challenges arise in scaling up synthesis from lab to pilot scale, and how can reactor design address them?

- Key Challenges :

- Heat dissipation: Exothermic esterification reactions require jacketed reactors for temperature control .

- Separation efficiency: Centrifugal partitioning chromatography (CPC) can improve purification of nitroaromatic esters .

- Reactor Design :

- Use continuous-flow reactors to enhance mixing and reduce side reactions (e.g., hydrolysis of acid chloride intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.